Zirconium phosphate

概要

説明

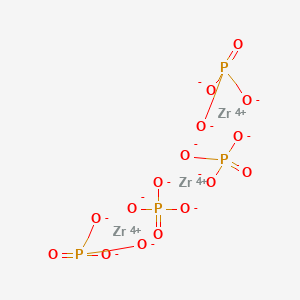

Zirconium phosphate is an inorganic compound with the chemical formula Zr(HPO₄)₂·nH₂O. It is known for its layered structure, high thermal and chemical stability, solid-state ion conductivity, and resistance to ionizing radiation . These properties make it a valuable material in various applications, including catalysis, drug delivery, and nuclear waste management .

科学的研究の応用

Zirconium phosphate has a wide range of scientific research applications:

作用機序

Safety and Hazards

Zirconium phosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Zirconium phosphate has drawn interdisciplinary attention as an ion exchange material and a competent host for surface functionalization and intercalation . The properties of these materials, such as structure, porosity, and degree of crystallinity, can be controlled by varying the synthetic conditions . Existing problems and challenges related to the synthesis and applications, and future perspectives will be discussed .

準備方法

Synthetic Routes and Reaction Conditions: Zirconium phosphate can be synthesized through several methods. One common method involves the reaction of zirconyl chloride with phosphoric acid. The reaction typically occurs at room temperature, resulting in the formation of amorphous this compound . Another method involves adding phosphoric acid to zirconium oxychloride powder with a specific molar ratio, which leads to the formation of α-zirconium phosphate .

Industrial Production Methods: In industrial settings, this compound is often produced using a spray-drying process. This method involves the synthesis of α-zirconium phosphate nanoparticles through a separate nucleation and aging step procedure . Additionally, freeze-drying methods have been explored to produce nano-sized this compound with controlled particle sizes .

化学反応の分析

Types of Reactions: Zirconium phosphate undergoes various chemical reactions, including ester-interchange reactions with alkyl phosphate groups . It also participates in acid-catalyzed reactions due to its surface acidity .

Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl phosphates and amines. The reactions often require specific conditions, such as the enlargement of interlayer spacing by intercalating an amine .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ester-interchange reactions with alkyl phosphate groups result in the formation of new ester compounds .

類似化合物との比較

Zirconium phosphonates: These compounds have similar layered structures and are used in heterogeneous catalysis.

Zirconium organophosphonates: These compounds are known for their ability to reduce peak heat release rates in composite materials.

Uniqueness of Zirconium Phosphate: this compound stands out due to its high thermal and chemical stability, solid-state ion conductivity, and resistance to ionizing radiation . Its ability to incorporate different molecules between its layers and its versatility in various applications make it unique among similar compounds.

特性

CAS番号 |

13765-95-2 |

|---|---|

分子式 |

H3O4PZr |

分子量 |

189.22 g/mol |

IUPAC名 |

phosphoric acid;zirconium |

InChI |

InChI=1S/H3O4P.Zr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChIキー |

SDKTUKJXHDZWMB-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zr+4].[Zr+4].[Zr+4] |

正規SMILES |

OP(=O)(O)O.[Zr] |

| 13765-95-2 | |

関連するCAS |

13772-29-7 (zirconium(+4)salt[2:1]) 28132-50-5 (hydrochloride salt[2:2:1]) 34370-53-1 (hydrochloride salt[2:1:1]) |

同義語 |

zirconium (+4) phosphate (2:1) zirconium (+4) phosphate (2:1) dihydrate zirconium (+4) phosphate (2:1) trihydrate zirconium (+4) phosphate (4:1) zirconium (+4) phosphate (4:3) zirconium phosphate zirconium phosphate, 32P-labeled cpd zirconium phosphate, monohydrate (2:1) zirconium phosphate, sodium salt (2:1:1) zirconium phosphate, sodium salt (2:2:1) zirconium phosphate, sodium salt (3:1:2) zirconyl phosphate zirconyl phosphate gel |

製品の起源 |

United States |

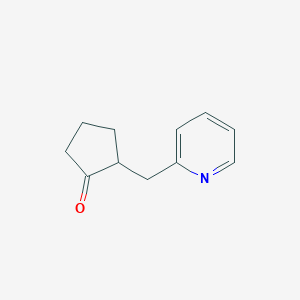

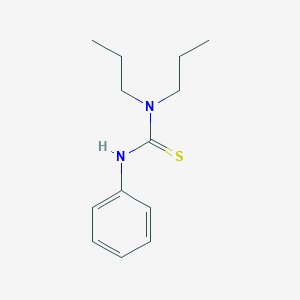

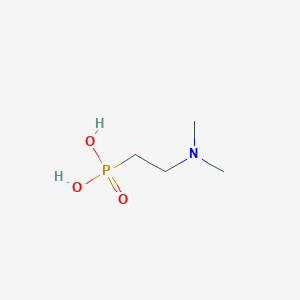

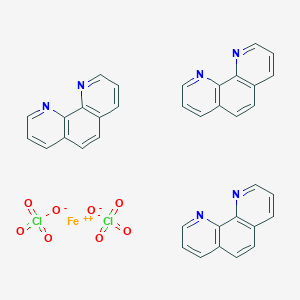

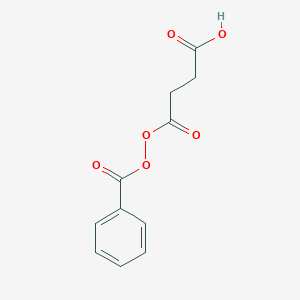

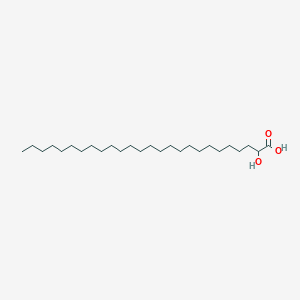

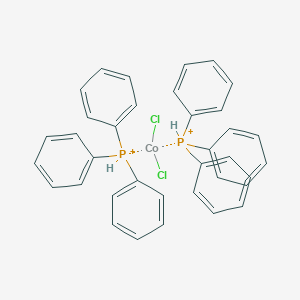

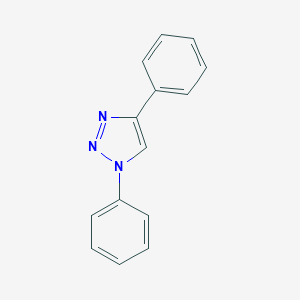

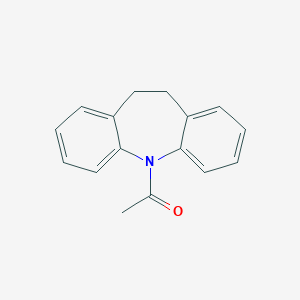

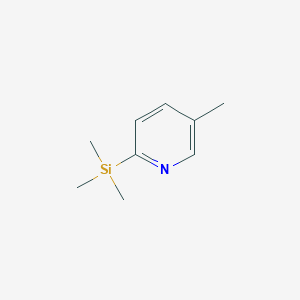

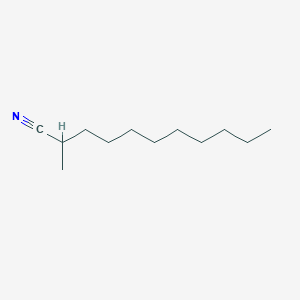

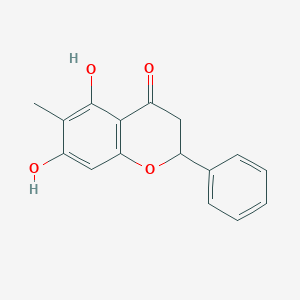

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。